molecular formula C9H20N4O4 B145100 acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid CAS No. 137694-75-8

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Cat. No.: B145100
CAS No.: 137694-75-8
M. Wt: 248.28 g/mol
InChI Key: IKPNWIGTWUZCKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid typically involves the methylation of D-arginine. The process begins with the protection of the amino and carboxyl groups of D-arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the acetate salt form. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, and the reactions are carried out under controlled temperatures and pH to ensure specificity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amine derivatives.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as Nα-Methyl-D-arginine oxo derivatives, amine derivatives, and substituted arginine compounds.

Scientific Research Applications

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Serves as a tool for studying enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary pathways includes the inhibition of nitric oxide synthase, which affects the production of nitric oxide, a crucial signaling molecule in various physiological processes. The compound’s methylated guanidine group plays a key role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Nα-Methyl-L-arginine: Similar in structure but differs in the chirality of the arginine residue.

    L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different functional groups.

    D-Arginine: The non-methylated form of the compound.

Uniqueness

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other arginine derivatives.

Properties

IUPAC Name

acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNWIGTWUZCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 2
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 3
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 4
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 5
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 6
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

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